molecular formula C17H21N3O3S B4197053 N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide CAS No. 5479-53-8

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide

Cat. No.: B4197053
CAS No.: 5479-53-8
M. Wt: 347.4 g/mol
InChI Key: YPUNBNWZNLQDLC-UHFFFAOYSA-N
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Description

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and amide linkages, making it a versatile candidate for research in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-8-13(2)10-16(9-12)20(24(4,22)23)14(3)17(21)19-15-6-5-7-18-11-15/h5-11,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUNBNWZNLQDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388049
Record name AC1MHBNZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5479-53-8
Record name AC1MHBNZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridinylalanine Core: This step involves the preparation of 3-pyridinylalanine through a series of reactions, including the protection of amino groups and selective functionalization of the pyridine ring.

    Introduction of the 3,5-Dimethylphenyl Group: This step involves the coupling of 3,5-dimethylphenyl groups to the pyridinylalanine core using reagents such as organolithium or Grignard reagents.

Industrial Production Methods

Industrial production of N2-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Functionalized Aromatic Compounds: Formed through substitution reactions.

Scientific Research Applications

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity. The aromatic rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide: Similar structure but with a glycine core instead of alanine.

    N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-2-pyridinylalaninamide: Similar structure but with a 2-pyridinyl group instead of 3-pyridinyl.

Uniqueness

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide
Reactant of Route 2
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N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide

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